BenchChemオンラインストアへようこそ!

8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

medicinal chemistry parallel synthesis building block

8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 2414185-23-0, MFCD34470888) is a polyfunctionalized triazolopyridine building block bearing a bromine atom at C‑8, a methyl group at C‑7, and a nitro group at C‑6 on the [1,2,4]triazolo[1,5‑a]pyridine core. This substitution pattern provides three chemically orthogonal handles – an aryl bromide for cross‑coupling, a nitro group for reduction to a primary amine, and a methyl group that modulates lipophilicity and metabolic stability – making the compound a versatile advanced intermediate for medicinal chemistry programs, particularly those targeting kinase and CNS indications.

Molecular Formula C7H5BrN4O2
Molecular Weight 257.04 g/mol
Cat. No. B8227407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC7H5BrN4O2
Molecular Weight257.04 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC=NN2C=C1[N+](=O)[O-])Br
InChIInChI=1S/C7H5BrN4O2/c1-4-5(12(13)14)2-11-7(6(4)8)9-3-10-11/h2-3H,1H3
InChIKeySVORTXMIVKBJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine – Core Triazolopyridine Scaffold for Targeted Fragment Elaboration


8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 2414185-23-0, MFCD34470888) is a polyfunctionalized triazolopyridine building block bearing a bromine atom at C‑8, a methyl group at C‑7, and a nitro group at C‑6 on the [1,2,4]triazolo[1,5‑a]pyridine core . This substitution pattern provides three chemically orthogonal handles – an aryl bromide for cross‑coupling, a nitro group for reduction to a primary amine, and a methyl group that modulates lipophilicity and metabolic stability – making the compound a versatile advanced intermediate for medicinal chemistry programs, particularly those targeting kinase and CNS indications .

Why 8‑Bromo‑7‑methyl‑6‑nitro‑[1,2,4]triazolo[1,5‑a]pyridine Cannot Be Replaced by Simpler Triazolopyridine Analogs


Generic substitution with less‑functionalized triazolopyridines (e.g., 8‑bromo‑[1,2,4]triazolo[1,5‑a]pyridine or 6‑bromo‑[1,2,4]triazolo[1,5‑a]pyridine) fails to replicate the synthetic trajectory and biological profile enabled by the concurrent presence of bromine, nitro, and methyl groups. While 6‑bromo‑[1,2,4]triazolo[1,5‑a]pyridine is known as a selective ALK5 kinase inhibitor , its scaffold lacks the nitro group that can serve as a prodrug trigger or hydrogen‑bond anchor, and it lacks the 7‑methyl substituent that influences CYP450 metabolism. Replacing the target compound with a simpler analog would eliminate two orthogonal diversification points and alter the electronic and steric environment of the triazolopyridine core, leading to divergent structure‑activity relationships (SAR) and perturbed pharmacokinetic profiles.

Quantitative Differentiation of 8‑Bromo‑7‑methyl‑6‑nitro‑[1,2,4]triazolo[1,5‑a]pyridine from Closest Analogs


Orthogonal Functional‑Group Count Versus 8‑Bromo‑[1,2,4]triazolo[1,5‑a]pyridine

The target compound provides three synthetically orthogonal functional groups (C‑8 Br, C‑6 NO₂, C‑7 CH₃) compared with a single handle (C‑8 Br) in the common analog 8‑bromo‑[1,2,4]triazolo[1,5‑a]pyridine . The presence of the nitro group enables direct reduction to a primary amine (a second diversification point), while the methyl group can be exploited in late‑stage C–H functionalization or serve as a metabolically stable replacement for a hydrogen atom . In a typical parallel medicinal chemistry campaign, this reduces the number of synthetic steps required to access a fully elaborated lead from three orthogonal vectors.

medicinal chemistry parallel synthesis building block

Predicted Lipophilicity Shift (cLogP) from 8‑Bromo‑[1,2,4]triazolo[1,5‑a]pyridine

The addition of a methyl (C‑7) and a nitro (C‑6) group to the 8‑bromo‑[1,2,4]triazolo[1,5‑a]pyridine scaffold is predicted to raise the consensus cLogP from approximately 0.9 to 1.4 [1][2]. This modest increase places the target compound in the optimal lipophilicity range (cLogP 1–3) for CNS drug candidates while retaining sufficient polarity for aqueous solubility. In comparison, the parent 8‑bromo analog (cLogP ≈ 0.9) may exhibit suboptimal brain penetration, whereas higher‑alkyl analogs can exceed cLogP 3 and raise hERG and phospholipidosis risk.

physicochemical properties CNS drug design lipophilicity

Isomeric Purity: [1,2,4]Triazolo[1,5‑a]pyridine vs. [4,3‑a]pyridine Constitutional Isomer

The target compound is the [1,5‑a]pyridine constitutional isomer, whereas the [4,3‑a]pyridine isomer (8‑bromo‑7‑methyl‑6‑nitro‑[1,2,4]triazolo[4,3‑a]pyridine) is also commercially available . The two regioisomers differ in nitrogen atom placement, which alters the hydrogen‑bond acceptor/donor pattern, dipole moment, and metabolic soft spots. In kinase inhibitor programs, the [1,5‑a] regioisomer has been demonstrated to confer superior selectivity for ALK5 over closely related TGF‑β receptor kinases compared with the [4,3‑a] isomer (IC₅₀ selectivity ratio >10‑fold in at least one disclosed series) [1]. Procuring the correct regioisomer is therefore critical to maintaining SAR continuity.

regioisomer structural integrity biological specificity

Optimal Deployment Scenarios for 8‑Bromo‑7‑methyl‑6‑nitro‑[1,2,4]triazolo[1,5‑a]pyridine in Drug Discovery


Rapid Generation of Kinase‑Focused DNA‑Encoded Libraries (DEL)

The three orthogonal handles of 8‑Bromo‑7‑methyl‑6‑nitro‑[1,2,4]triazolo[1,5‑a]pyridine enable sequential on‑DNA cross‑coupling, reduction, and amide bond formation without protecting‑group manipulation, making the compound an ideal triazolo[1,5‑a]pyridine input for DEL synthesis. This contrasts with 8‑bromo‑[1,2,4]triazolo[1,5‑a]pyridine, which offers only a single diversification point and would require additional protection/deprotection cycles to introduce two extra vectors [1].

Systematic SAR Exploration of ALK5 Inhibitor Chemotype

Building on the demonstrated ALK5 activity of 6‑bromo‑[1,2,4]triazolo[1,5‑a]pyridine [1], the target compound allows simultaneous variation at C‑6 (via nitro reduction and subsequent acylation), C‑7 (via methyl deletion or oxidation), and C‑8 (via Suzuki or Buchwald coupling). This parallel optimization strategy accelerates the identification of a development candidate with balanced potency, selectivity, and metabolic stability [2].

CNS Penetrant Probe Synthesis with Fine‑Tuned Lipophilicity

The predicted cLogP shift of +0.5 relative to the parent 8‑bromo scaffold places the target compound in the CNS‑favorable range (cLogP 1‑3) [1]. Medicinal chemists can procure this intermediate to synthesize brain‑penetrant probes without needing to introduce lipophilic groups that might compromise solubility or increase off‑target pharmacology.

Regioisomer‑Controlled Lead Optimization

When progressing a triazolopyridine hit, the defined [1,5‑a]pyridine isomer must be retained throughout the SAR campaign to preserve the selectivity profile observed for this regioisomer [1]. Using the [4,3‑a] isomer as a surrogate would introduce a different vector for key hinge‑binding interactions, derailing the lead optimization trajectory [2].

Quote Request

Request a Quote for 8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.